molecular formula C5H10O4 B1433740 5-Deoxy-D-xylose CAS No. 13039-77-5

5-Deoxy-D-xylose

Cat. No.: B1433740
CAS No.: 13039-77-5
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-WISUUJSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Deoxy-D-xylose is a derivative of xylose, a pentose sugar commonly found in nature This compound is characterized by the absence of a hydroxyl group at the fifth carbon position, distinguishing it from its parent compound, D-xylose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deoxy-D-xylose typically involves the selective removal of the hydroxyl group at the fifth carbon position of D-xylose. This can be achieved through various chemical reactions, including reduction and substitution reactions. One common method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired deoxygenation.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and enzymatic reactions is also being explored to achieve more sustainable and environmentally friendly production methods.

Chemical Reactions Analysis

Types of Reactions

5-Deoxy-D-xylose can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a hydroxyl group is replaced by a halogen, are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-Deoxy-D-xylonic acid, while reduction can produce 5-Deoxy-D-xylitol.

Scientific Research Applications

5-Deoxy-D-xylose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.

    Biology: It serves as a substrate in enzymatic studies and is used to investigate metabolic pathways involving pentose sugars.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of biofuels and biodegradable polymers, contributing to sustainable industrial practices.

Mechanism of Action

The mechanism of action of 5-Deoxy-D-xylose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the pentose phosphate pathway, influencing cellular metabolism and energy production. Its unique structure allows it to interact with various proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    D-Xylose: The parent compound, which has a hydroxyl group at the fifth carbon position.

    5-Deoxy-L-arabinose: A similar compound with a different stereochemistry.

    2-Deoxy-D-glucose: Another deoxy sugar with the absence of a hydroxyl group at the second carbon position.

Uniqueness

5-Deoxy-D-xylose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike D-xylose, it lacks a hydroxyl group at the fifth carbon, affecting its reactivity and interaction with biological molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,3S,4R)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deoxy-D-xylose
Reactant of Route 2
Reactant of Route 2
5-Deoxy-D-xylose
Reactant of Route 3
5-Deoxy-D-xylose
Reactant of Route 4
5-Deoxy-D-xylose
Reactant of Route 5
5-Deoxy-D-xylose
Reactant of Route 6
5-Deoxy-D-xylose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.